![molecular formula C9H5N3O B3065643 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile CAS No. 55234-72-5](/img/structure/B3065643.png)
1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile
Overview
Description
1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile is a type of heterocyclic organic compound . It’s related to the 1,8-naphthyridines, which are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which might be similar to the synthesis of this compound, has been achieved through various methods, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
While specific molecular structure analysis for this compound was not found, it’s known that six isomeric naphthyridines are possible, indicating a complex molecular structure .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives, which could be similar to this compound, has been studied. These compounds react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Scientific Research Applications
Synthesis of Novel Compounds
1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile serves as an intermediate in the synthesis of various novel compounds. For instance, it's used in the synthesis of serotonin 5-HT3 receptor antagonists, contributing to advancements in neurochemical research (Mahesh, Perumal, & Pandi, 2004).
Alzheimer's Disease Therapy
This compound is involved in the synthesis of agents showing potential for Alzheimer's disease therapy. Specifically, derivatives like 5-amino-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridin-2(1H)-one, which exhibit selective human acetylcholinesterase inhibition, are synthesized using this compound (Balmori et al., 2017).
Chemical Synthesis and Molecular Design
It's used in the synthesis of various heterocyclic derivatives, which are key in the development of pharmaceuticals and organic materials. Studies demonstrate its use in the creation of diverse molecular structures, underscoring its versatility in organic chemistry (Moustafa et al., 2012).
Corrosion Inhibition
Research has also explored the use of derivatives of this compound in corrosion inhibition, particularly in protecting metals like steel in corrosive environments (Singh et al., 2016).
Development of Fluorescent Compounds
This compound is pivotal in synthesizing fluorescent materials. For example, derivatives with fluorescence properties have been developed, expanding the toolkit for material science and bioimaging applications (Wu et al., 2010).
Future Directions
properties
IUPAC Name |
2-oxo-1H-1,5-naphthyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-5-6-4-8-7(12-9(6)13)2-1-3-11-8/h1-4H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXCXWRGTCCJOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=O)N2)C#N)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480344 | |
Record name | 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55234-72-5 | |
Record name | 1,2-Dihydro-2-oxo-1,5-naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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